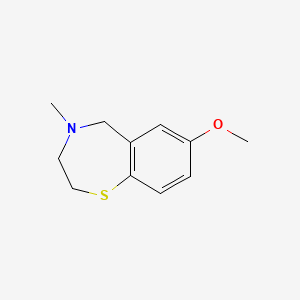

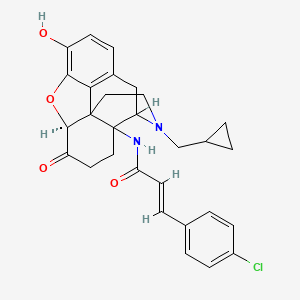

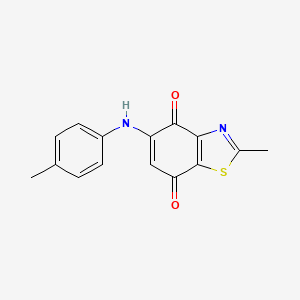

![molecular formula C21H22N2O2 B1680428 N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide CAS No. 225786-69-6](/img/structure/B1680428.png)

N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du S24773 implique un processus en plusieurs étapes. Les étapes clés comprennent la formation du noyau naphtalène, suivie de l'introduction du groupe méthoxy et du groupe amine. L'étape finale implique l'acylation du groupe amine pour former l'acétamide. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle du S24773 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la synthèse en flux continu et la chromatographie liquide haute performance pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Le S24773 subit diverses réactions chimiques, notamment :

Oxydation : Le S24773 peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le S24773 en ses formes réduites.

Substitution : Le S24773 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les acides.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou des alcools .

Applications de la recherche scientifique

Le S24773 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination et comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Le S24773 est étudié pour son potentiel en tant que composé bioactif ayant des applications dans la découverte et le développement de médicaments.

Médecine : La recherche a montré que le S24773 peut avoir un potentiel thérapeutique dans le traitement de diverses maladies, y compris le cancer et les troubles neurologiques.

Industrie : Le S24773 est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.

Mécanisme d'action

Le mécanisme d'action du S24773 implique son interaction avec des cibles moléculaires spécifiques. Il se lie aux récepteurs ou aux enzymes, modulant leur activité et déclenchant une cascade d'événements biochimiques. Les voies impliquées comprennent souvent des voies de transduction du signal qui régulent les fonctions cellulaires telles que la croissance, la différenciation et l'apoptose .

Applications De Recherche Scientifique

S24773 has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: S24773 is studied for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Research has shown that S24773 may have therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: S24773 is used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of S24773 involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction pathways that regulate cellular functions such as growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

S24772 : Un composé structurellement similaire avec de légères variations dans les groupes fonctionnels.

S24774 : Un autre analogue avec des substituants différents sur le noyau naphtalène.

Unicité

Le S24773 est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés bioactives distinctes. Ses groupes méthoxy et amine jouent un rôle crucial dans son interaction avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement .

Propriétés

Numéro CAS |

225786-69-6 |

|---|---|

Formule moléculaire |

C21H22N2O2 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C21H22N2O2/c1-14(24)23-9-8-17-11-18(15-4-3-5-19(22)12-15)10-16-6-7-20(25-2)13-21(16)17/h3-7,10-13H,8-9,22H2,1-2H3,(H,23,24) |

Clé InChI |

RUYDBTKHRKQOLY-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC(=CC=C3)N)OC |

SMILES canonique |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC(=CC=C3)N)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

S24773; S 24773; S-24773. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

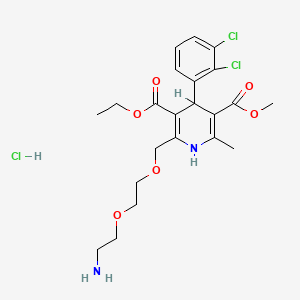

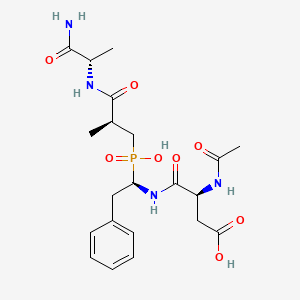

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)

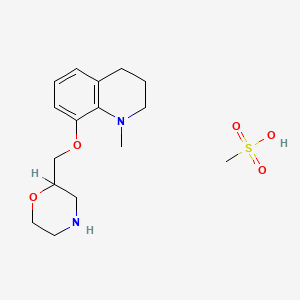

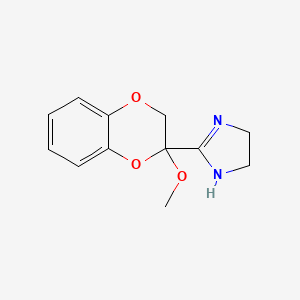

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)

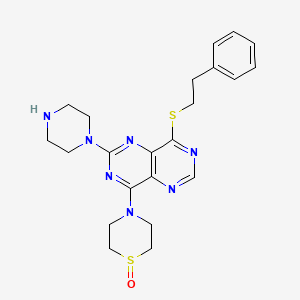

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)

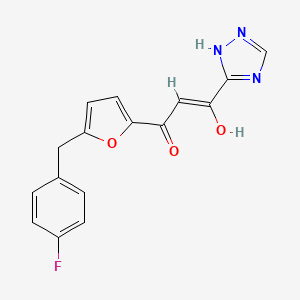

![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)